1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a 2,4-dimethylphenyl group and a 4-methylpiperidin-1-yl moiety.
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the 2,4-dimethylphenyl group: This step may involve a substitution reaction using a suitable reagent.
Attachment of the 4-methylpiperidin-1-yl moiety: This can be accomplished through a nucleophilic substitution reaction, where the piperidine derivative is introduced to the core structure.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or piperidine rings are replaced with other groups using appropriate reagents.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine: This compound shares a similar phenyl and piperidine substitution but differs in the core structure.
1-(2,4-Dimethylphenyl)-3-(4-methylpiperidin-1-yl)propylamine: Another related compound with variations in the alkyl chain length and core structure.
The uniqueness of this compound lies in its specific substitution pattern and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-6-8-24(9-7-14)19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)18-5-4-15(2)10-16(18)3/h4-5,10-11,13-14H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRXBBKQBCFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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